
(2S)-2-(4-aminophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-aminophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-aminophenyl)propanoic acid typically involves the use of starting materials such as 4-nitrophenylalanine. The nitro group is reduced to an amino group using hydrogenation or other reducing agents like palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation in large reactors. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using engineered enzymes have been explored to produce this compound in an environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(4-aminophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(4-aminophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(4-aminophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid: Contains additional hydroxyl groups on the phenyl ring.
(2S)-2-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of an amino group on the phenyl ring.
(2S)-2-(4-methylphenyl)propanoic acid: Contains a methyl group instead of an amino group on the phenyl ring.
Uniqueness
(2S)-2-(4-aminophenyl)propanoic acid is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(2S)-2-(4-aminophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
Clave InChI |
WOMVICAMAQURRN-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)N)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


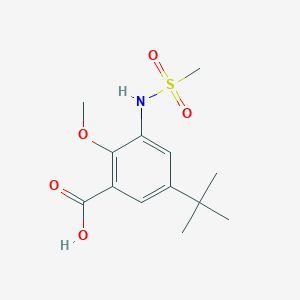
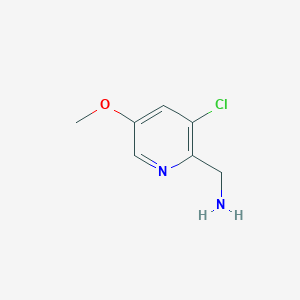
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
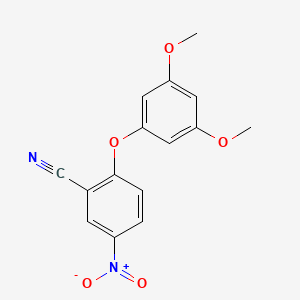
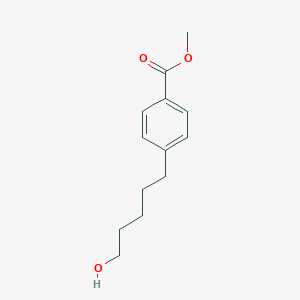
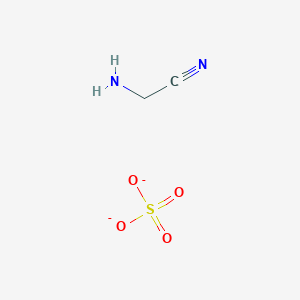
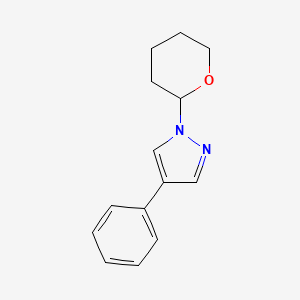
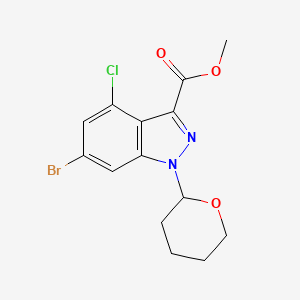
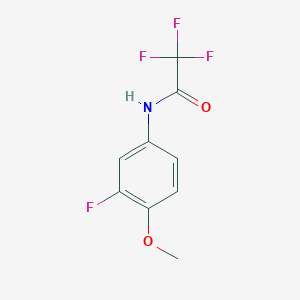
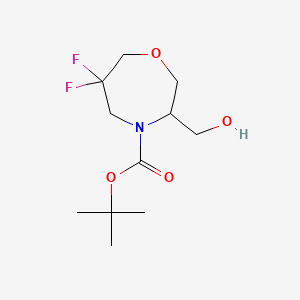
![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)

